(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine

Vue d'ensemble

Description

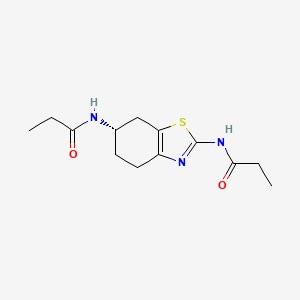

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine (CAS: 1346617-47-7) is a benzothiazole derivative characterized by two propionyl groups attached to the N2 and N6 positions of the tetrahydrobenzothiazole scaffold. It is a diamide analog of pramipexole, a dopamine agonist used in Parkinson’s disease therapy. Key properties include:

Méthodes De Préparation

Synthetic Route Design and Reaction Sequence

The synthesis begins with 4-acetamido-cyclohexanone as the primary precursor. A four-step sequence is employed to construct the benzothiazole core and introduce propionyl groups at the N2 and N6 positions:

Bromination of 4-Acetamido-Cyclohexanone

In a water-based system, bromine is added dropwise to 4-acetamido-cyclohexanone at 25°C, forming 2-bromo-4-acetamido-cyclohexanone . The reaction mixture is heated to 45°C until bromine’s brown color dissipates, indicating completion . This step achieves >90% conversion with a 12-hour reaction time.

Cyclization with Thiourea

Thiourea is introduced to the brominated intermediate, triggering cyclization to yield 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole-dihydrobromide . The reaction proceeds at 80°C under reflux for 8–10 hours, with aqueous hydrobromic acid (48% w/w) as the solvent .

Hydrolysis to Diamine Intermediate

The dihydrobromide salt undergoes hydrolysis in refluxing HBr (48%) to produce 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole . Isolation is avoided by maintaining the reaction mixture in the same vessel, reducing product loss .

Propionylation of Primary Amines

The diamine intermediate is treated with propionic anhydride in dichloromethane at 0–5°C, followed by gradual warming to 25°C. Triethylamine serves as a base to scavenge HBr, achieving >85% yield of the dipropionylated product .

Key Reaction Parameters and Optimization

Critical parameters for each step are summarized below:

| Step | Temperature Range | Solvent System | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Bromination | 25–45°C | H2O | Br2 | 92 |

| Cyclization | 80°C (reflux) | HBr (48% aq.) | Thiourea | 78 |

| Hydrolysis | 100–110°C | HBr (48% aq.) | None | 89 |

| Propionylation | 0–25°C | CH2Cl2 | Propionic anhydride | 85 |

Industrial-Scale Modifications :

-

Single-Vessel Processing : Combining steps 1–3 in one reactor reduces solvent waste and improves throughput .

-

Catalytic Bromination : Substituting liquid bromine with HBr/H2O2 mixtures enhances safety and reduces byproducts.

Chiral Resolution and Enantiomeric Control

The (S)-enantiomer is isolated via chiral chromatography or diastereomeric salt formation .

Diastereomeric Salt Formation with L-Tartaric Acid

The racemic diamine is treated with L-(+)-tartaric acid in methanol, selectively crystallizing the (S)-enantiomer as a tartrate salt. Recrystallization achieves ≥99% enantiomeric excess (ee) .

Preparative Chiral HPLC

Using a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), the racemic propionylated product is resolved with a hexane/isopropanol (80:20) mobile phase. Retention times: (S)-enantiomer = 14.2 min, (R)-enantiomer = 16.8 min.

Industrial Production Workflow

A representative large-scale synthesis (10 kg batch) follows this protocol:

-

Bromination :

-

Charge 4-acetamido-cyclohexanone (10 kg) and H2O (50 L) into reactor.

-

Add Br2 (6.2 kg) over 2 hours at 25°C.

-

Heat to 45°C for 6 hours.

-

-

Cyclization :

-

Add thiourea (7.5 kg) and HBr (48%, 30 L).

-

Reflux at 80°C for 10 hours.

-

-

Hydrolysis :

-

Reflux mixture at 110°C for 5 hours.

-

Cool to 25°C, adjust pH to 9 with NaOH.

-

-

Propionylation :

-

Dissolve diamine in CH2Cl2 (100 L).

-

Add propionic anhydride (12 kg) and Et3N (8 kg) at 0°C.

-

Stir for 12 hours at 25°C.

-

-

Chiral Resolution :

-

Crystallize with L-tartaric acid (8 kg) in MeOH.

-

Isolate (S)-enantiomer via filtration (yield: 72%).

-

Analytical Validation and Quality Control

Purity Assessment :

Spectroscopic Data :

-

1H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 6H, CH2CH3), 2.32 (m, 4H, CH2CO), 3.45 (m, 1H, CH-S), 4.10 (d, 2H, NH) .

-

HRMS : [M+H]+ calcd. for C13H19N3O2S: 281.1194; found: 281.1196.

Recent Methodological Advances

Flow Chemistry Approaches :

Enzymatic Resolution :

-

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form intact (ee >99%, yield 88%).

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications

The compound’s structure differs from related benzothiazoles in substituent type and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physical Comparison

Pharmacological Implications

- Pramipexole (104632-26-0) : Binds selectively to dopamine D2/D3 receptors, reducing motor symptoms in Parkinson’s disease. The propyl group at N6 enhances lipophilicity and receptor affinity .

- (S)-N2,N6-Propionyl analog : The dual propionyl groups likely reduce bioavailability compared to pramipexole due to increased steric hindrance and lower solubility .

- Impurity A (EP) : The absence of alkyl/amide groups renders it pharmacologically inert, serving as a degradation marker .

- N6,N6-Dipropyl analog : Bulkier substituents may interfere with receptor binding, suggesting antagonistic activity .

Physicochemical Properties

- Solubility : The propionyl analog’s low solubility in polar solvents contrasts with pramipexole’s water solubility, impacting formulation strategies .

- Thermal stability : High decomposition temperature (243–247°C) suggests stability under standard storage but necessitates refrigeration to prevent hydrolysis .

Activité Biologique

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H19N3O2S. The compound features a tetrahydrobenzothiazole core structure that contributes to its biological activity.

Benzothiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various molecular targets. The mechanisms of action for this compound include:

- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cellular processes.

- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various pathogens.

- Antitumor Effects : Research indicates that benzothiazole derivatives can inhibit tumor cell proliferation through multiple pathways.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial effects. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitumor Activity

The compound has been evaluated for its antitumor potential in various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

- HIV Replication Inhibition : A study highlighted the potential of benzothiazole derivatives in inhibiting HIV replication. This compound was found to significantly reduce viral load in infected cell cultures at concentrations lower than those toxic to host cells .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound. It was shown to mitigate oxidative stress and improve mitochondrial function in neuronal cell models exposed to neurotoxic agents .

Research Findings

Recent studies have emphasized the versatility and potential therapeutic applications of this compound:

- Synthetic Approaches : Various synthetic pathways have been developed to produce this compound with high yield and purity .

- Structure-Activity Relationship (SAR) : Research into SAR has elucidated how modifications to the benzothiazole structure can enhance biological activity while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine?

Methodological Answer: Synthesis typically involves propionylation of the primary amine groups in the tetrahydrobenzothiazole scaffold. Key steps include:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for stereospecific activity studies .

- Characterization :

Q. How can researchers ensure accurate analytical validation of this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use reversed-phase C18 columns with mobile phases (ACN/0.1% FA) for separation. Monitor transitions specific to the propionyl groups (e.g., m/z 323 → 205) .

- Chiral Chromatography : Employ amylose-based columns to resolve enantiomeric impurities (<0.1% threshold) .

- Stability Testing : Assess hydrolytic stability under physiological pH (e.g., PBS buffer at pH 7.4, 37°C) to guide storage conditions .

Advanced Research Questions

Q. What experimental designs are suitable for studying environmental fate and biotic interactions of this compound?

Methodological Answer:

- Long-Term Ecotoxicology : Adopt a split-plot design (as in ) with variables:

- Bioaccumulation Studies : Measure logP (experimental vs. in silico predictions) to evaluate partitioning behavior.

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

- Dose-Response Reproducibility : Use standardized assays (e.g., ATP-based viability in HEK293 cells) with IC triplicates .

- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to rule out polymorphic variations .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting dopamine receptor affinity?

Methodological Answer:

- In Silico Docking : Use Schrödinger Suite to model interactions with D receptor active sites (PDB: 6CM4). Focus on hydrogen bonding with Thr119 and π-stacking with Phe389 .

- Functional Assays :

Q. How should researchers address metabolic stability and toxicity in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Major pathways: N-dealkylation and thiazole ring oxidation .

- In Vivo Toxicity :

Q. What advanced statistical approaches are critical for analyzing time-dependent pharmacological data?

Methodological Answer:

- Mixed-Effects Models : Account for repeated measures in longitudinal studies (e.g., neuroprotective effects in Parkinsonian models) .

- Survival Analysis : Use Kaplan-Meier curves for in vivo efficacy studies (e.g., delay in motor symptom onset) .

Q. Key Considerations

Propriétés

IUPAC Name |

N-[(6S)-2-(propanoylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h8H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNBFXOKKQJGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743987 | |

| Record name | N,N'-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diyl]dipropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346617-47-7 | |

| Record name | Pramipexole diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diyl]dipropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRAMIPEXOLE DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN6KRQ7WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.